Gabosine A

Description

Structure

2D Structure

3D Structure

Properties

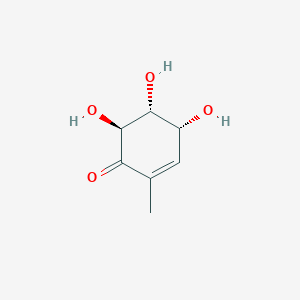

Molecular Formula |

C7H10O4 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

(4R,5R,6S)-4,5,6-trihydroxy-2-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C7H10O4/c1-3-2-4(8)6(10)7(11)5(3)9/h2,4,6-8,10-11H,1H3/t4-,6-,7-/m1/s1 |

InChI Key |

YNPFEYUTCGDFDD-QPPQHZFASA-N |

Isomeric SMILES |

CC1=C[C@H]([C@H]([C@@H](C1=O)O)O)O |

Canonical SMILES |

CC1=CC(C(C(C1=O)O)O)O |

Synonyms |

gabosine A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Gabosine a

Identification of Microbial Producers

The gabosine family of secondary metabolites, including Gabosine A, was initially described in 1974 and has been consistently isolated from various microbial strains. researchgate.netmdpi.comresearchgate.netresearchgate.net

A significant group of producers are bacteria belonging to the genus Streptomyces. researchgate.netresearchgate.netresearchgate.netrsc.org Streptomyces species are well-known for their prolific production of diverse natural products with significant biological activities. Gabosines are considered bioactive secondary metabolites derived from various Streptomyces strains. researchgate.netrsc.org Specifically, this compound has been isolated from Streptomyces strains. rsc.org

Beyond bacteria, certain fungi have also been identified as sources of gabosine derivatives. For instance, a marine-derived fungus, Epicoccum sp. GST-5, has been found to produce a variety of gabosine and chlorogentisyl alcohol derivatives. researchgate.netnih.gov Another marine-derived fungus, Aspergillus parasiticus, has yielded a new gabosine derivative called parasitenone. acs.orgacs.org

The identification of these microbial producers often involves the isolation of the microorganisms from their natural habitats, such as soil or marine environments, followed by fermentation in a suitable culture medium. acs.orghelmholtz-hzi.de

Here is a table summarizing some of the microbial producers associated with this compound and related compounds:

| Microbial Genus/Species | Type of Microbe | Associated Compounds |

| Streptomyces strains | Bacterium | Gabosine family, including this compound |

| Epicoccum sp. GST-5 | Fungus | Gabosine and chlorogentisyl alcohol derivatives |

| Aspergillus parasiticus | Fungus | Parasitenone (a gabosine derivative) |

| Streptomyces cellulosae | Bacterium | Gabosines A, B, and C |

| Streptomyces lincolnensis | Bacterium | Gabosine I and other carbasugars |

Chromatographic and Spectroscopic Techniques for Isolation and Purification

The isolation and purification of this compound from complex microbial fermentation broths or extracts require the application of various separation and analytical techniques. Chromatographic methods are fundamental in this process, allowing for the separation of this compound from other co-produced metabolites and medium components.

Common chromatographic techniques employed in the isolation of natural products like gabosines include flash column chromatography and high-performance liquid chromatography (HPLC). mdpi.comacs.orgchromatographyonline.com These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Silica gel is a frequently used stationary phase in column chromatography for the purification of gabosines. mdpi.com The choice of mobile phase (e.g., mixtures of ethyl acetate (B1210297) and hexanes) is optimized to achieve effective separation of the target compound. mdpi.com Preparative HPLC can also be used for higher purity isolation, although challenges exist depending on the compound's solubility. chromatographyonline.com

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound once it has been isolated. These methods provide detailed information about the molecular structure, functional groups, and stereochemistry of the compound.

Key spectroscopic techniques utilized include:

UV (Ultraviolet) Spectroscopy: Provides information about the presence of conjugated systems, such as the enone chromophore found in some gabosine derivatives like parasitenone. acs.org

FTIR (Fourier-Transform Infrared) Spectroscopy: Helps identify functional groups present in the molecule, such as hydroxyl, carbonyl (ketone), and epoxy groups. acs.org

NMR (Nuclear Magnetic Resonance) Spectroscopy (1D and 2D): This is a powerful technique for determining the complete structure and relative stereochemistry of this compound. 1D NMR (¹H and ¹³C) provides information on the types and number of hydrogen and carbon atoms and their chemical environments. 2D NMR techniques, such as COSY, TOCSY, ROESY, HSQC, and HMBC, provide connectivity information between atoms, allowing for the assembly of the molecular skeleton and the determination of relative stereochemistry. researchgate.netacs.orgnih.gov

MS (Mass Spectrometry): Provides the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and providing clues about its structure. High-resolution mass spectrometry (HRMS), such as HR-ESI-MS, offers accurate mass measurements, aiding in the determination of the elemental composition. researchgate.netacs.orgnih.gov

Optical Rotation: Used to determine the optical activity of chiral gabosines, providing information about their absolute configuration. researchgate.net

Electronic Circular Dichroism (ECD): Can be used to determine the absolute configuration of new gabosine metabolites. researchgate.net

The combination of these chromatographic and spectroscopic techniques allows researchers to effectively isolate, purify, and definitively characterize this compound from complex natural sources.

Elucidation of Gabosine a Biosynthetic Pathways

Overview of Proposed Biosynthetic Origins of Gabosines

Gabosines are keto-carbasugars that feature a methyl or hydroxymethyl side chain. nih.gov Their structural backbone is believed to originate from intermediates of primary metabolic routes, specifically the pentose (B10789219) phosphate (B84403) pathway (PPP). The core hypothesis posits that a seven-carbon sugar phosphate from the PPP serves as the foundational precursor, which undergoes a series of enzymatic transformations including cyclization, epimerization, and oxidation-reduction reactions to generate the diverse structures observed in the gabosine family. nih.govnih.gov This connection bridges central carbon metabolism with the specialized biosynthesis of these secondary metabolites. researchgate.net The structural variety among gabosines arises from differences in substituent positions, degree of unsaturation, and the specific stereochemistry at their chiral centers, all of which are determined by the enzymatic machinery of the producing organism. researchgate.net

Mechanistic Role of the Pentose Phosphate Pathway in Gabosine A Formation

The pentose phosphate pathway (PPP) is a fundamental component of cellular metabolism, crucial for generating NADPH and precursors for nucleotide and amino acid biosynthesis. researchgate.net Its role in the formation of this compound is foundational, as it supplies the essential seven-carbon precursor, D-sedoheptulose 7-phosphate (S-7-P). nih.govnih.gov The PPP, operating in its non-oxidative branch, interconverts various sugar phosphates. mdpi.com S-7-P is specifically formed by the enzyme transketolase. wikipedia.orghmdb.ca This C7 sugar phosphate is then diverted from primary metabolism to serve as the entry point into the gabosine biosynthetic pathway. By providing the entire carbon framework for the carbocyclic ring and its substituent, the PPP is directly linked to the initiation of this compound synthesis.

Characterization of Key Biosynthetic Intermediates (e.g., Sedoheptulose 7-phosphate, 2-epi-5-epi-valiolone)

The biosynthetic journey from the PPP to this compound involves several key, well-characterized intermediates.

Sedoheptulose 7-phosphate (S-7-P): As the initial precursor, S-7-P is a ketoheptose phosphate synthesized in the PPP. wikipedia.orghmdb.ca Its commitment to secondary metabolism marks the first step of the pathway. In several related biosynthetic pathways, such as those for the antibiotics validamycin and acarbose (B1664774), S-7-P is unequivocally established as the starting C7 unit. nih.govnih.gov

2-epi-5-epi-valiolone (B1265091): This compound is the first carbocyclic intermediate in the biosynthesis of C7N-aminocyclitol-containing natural products and is considered a critical intermediate for gabosines. nih.govebi.ac.uk It is formed through the intramolecular cyclization of S-7-P, a reaction catalyzed by a 2-epi-5-epi-valiolone synthase. nih.gov This cyclization is the key step in forming the cyclohexane (B81311) ring structure. 2-epi-5-epi-valiolone then serves as a central precursor that can be enzymatically modified to produce the various members of the gabosine family. ebi.ac.ukrsc.org

| Intermediate | Origin / Formation | Role in Biosynthesis |

| Sedoheptulose 7-phosphate | Pentose Phosphate Pathway | The initial C7 carbon skeleton precursor. |

| 2-epi-5-epi-valiolone | Cyclization of Sedoheptulose 7-phosphate | The first carbocyclic intermediate; a central branching point for gabosine diversity. |

Hypothesis Formation and Validation of Keto-Enol Equilibrium Cascades in Gabosine Biosynthesis

A compelling hypothesis has been formulated to explain the structural diversity of the gabosine family from a common precursor. This model is centered on a keto-enol equilibrium cascade that begins with the key intermediate, 2-epi-5-epi-valiolone. researchgate.netrsc.org Tautomerism, the interconversion between keto and enol forms of a molecule, is a common phenomenon in organic chemistry. frontiersin.orgresearchgate.net In the context of gabosine biosynthesis, it is proposed that 2-epi-5-epi-valiolone undergoes a series of enzyme-mediated keto-enol tautomerizations. This cascade generates a pool of different, but related, cyclohexanone (B45756) intermediates. These intermediates can then be acted upon by other downstream enzymes (e.g., reductases, dehydratases) to create the specific stereochemical and structural features of each individual gabosine, including this compound. rsc.org This hypothesis elegantly explains how a single starting point can lead to a wide array of natural products.

Isotopic Labeling Experiments for Precursor Incorporation Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. nih.govplos.org While specific labeling studies for this compound are not extensively detailed in the literature, the methodology has been applied to closely related pathways, such as that of validamycin A, which shares the same initial precursors. nih.gov In such experiments, the producing organism is fed a precursor (like glucose or a specific amino acid) that is enriched with a stable isotope, such as ¹³C or ²H. researchgate.net The resulting natural product is then isolated, and the positions of the incorporated isotopes are determined using techniques like mass spectrometry or NMR spectroscopy. nih.gov For this compound, feeding experiments with ¹³C-labeled glucose would be expected to show an incorporation pattern consistent with the metabolism of glucose through the pentose phosphate pathway to form S-7-P, thereby confirming its role as the primary carbon source. Furthermore, such experiments can be used to probe the stereochemical course of specific enzymatic reactions, as demonstrated in the validamycin A pathway where deuterated precursors were used to show that the dehydration of 5-epi-valiolone (B1265255) proceeds via a syn-elimination of water. nih.gov

Identification and Characterization of Putative Biosynthetic Enzymes

The specific enzymes that catalyze the complete biosynthesis of this compound have not all been isolated and characterized. However, based on the proposed pathway and by analogy to the biosynthesis of related compounds like acarbose and validamycin, the classes of enzymes involved can be predicted. nih.govnih.gov

2-epi-5-epi-valiolone Synthase (EVS): This is a key putative enzyme that catalyzes the cyclization of S-7-P to form 2-epi-5-epi-valiolone. nih.gov Enzymes of this type, such as AcbC from the acarbose pathway, are mechanistically similar to 3-dehydroquinate (B1236863) (DHQ) synthase. nih.govebi.ac.uk

Epimerases/Isomerases: These enzymes would be responsible for altering the stereochemistry at different chiral centers of the carbocyclic intermediates. For instance, an epimerase is known to convert 2-epi-5-epi-valiolone into 5-epi-valiolone in the validamycin pathway. nih.gov Similar enzymes are likely involved in generating the specific stereoisomer required for this compound.

Dehydratases: These enzymes catalyze the removal of a water molecule to introduce double bonds into the cyclohexane ring. A 5-epi-valiolone dehydratase has been identified in validamycin biosynthesis. nih.gov

Oxidoreductases (Dehydrogenases/Reductases): This broad class of enzymes would be responsible for the various oxidation and reduction steps required to modify hydroxyl groups and the ketone functionality, using cofactors such as NAD(P)H.

| Putative Enzyme Class | Proposed Function in this compound Biosynthesis |

| 2-epi-5-epi-valiolone Synthase | Catalyzes the cyclization of S-7-P to form the carbocyclic ring of 2-epi-5-epi-valiolone. nih.gov |

| Epimerase / Isomerase | Modifies the stereochemistry of intermediates to produce the correct stereoisomers. nih.gov |

| Dehydratase | Introduces unsaturation into the cyclohexane ring by removing water. nih.gov |

| Oxidoreductase | Catalyzes oxidation and reduction reactions to adjust the functionality of the ring. |

Stereochemical and Structural Analysis of Gabosine a

General Structural Features of Gabosine A and the Gabosine Family

The gabosines are a family of naturally occurring compounds classified as C7 carbasugars, which are carbocyclic analogs of sugars where a methylene (B1212753) group replaces the ring oxygen atom. researchgate.net These compounds are primarily isolated from various strains of Streptomyces bacteria. acs.org The core chemical scaffold of the gabosine family is a polyhydroxylated methyl-substituted cyclohexane (B81311) system. acs.orgresearchgate.net

This compound belongs to this family and is characterized by a cyclohexenone ring. The structural diversity within the gabosine family arises from variations in the number and position of hydroxyl groups, the degree of unsaturation in the cyclohexane ring, and the stereochemistry at the chiral centers. acs.orgresearchgate.net Gabosines are also referred to as keto-carbasugars and can possess either a methyl or a hydroxymethyl side chain. nih.gov The fundamental structure of these compounds has attracted significant interest from synthetic chemists due to their challenging molecular architecture and promising biological activities. rsc.org

The gabosine family can be broadly categorized into different structural types based on their core carbocyclic framework. acs.org For instance, some gabosines feature a cyclohexanone (B45756) ring, while others, like this compound, contain a cyclohexenone moiety. The stereochemical complexity of these molecules is a defining feature, with multiple stereogenic centers leading to a wide array of possible isomers. acs.orgresearchgate.net The absolute configuration of many gabosines, including this compound, has been confirmed through total synthesis. rsc.org

| Feature | Description |

|---|---|

| Core Structure | Polyhydroxylated methyl-substituted cyclohexane system. acs.orgresearchgate.net |

| Classification | C7 carbasugars or keto-carbasugars. researchgate.netnih.gov |

| Key Functional Groups | Ketone, multiple hydroxyl groups, methyl or hydroxymethyl side chain. researchgate.netnih.gov |

| Structural Diversity | Variations in substituent positions, degree of unsaturation, and stereochemistry. acs.orgresearchgate.net |

Advanced Spectroscopic Methodologies for Structure and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

¹H NMR (Proton NMR): This 1D technique provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) provides information about the dihedral angle between adjacent protons, which is crucial for determining relative stereochemistry.

¹³C NMR (Carbon NMR): This 1D experiment identifies the different carbon environments within the molecule. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it.

2D NMR Techniques: These experiments provide correlation data between different nuclei, which is invaluable for establishing the connectivity of the carbon skeleton and assigning specific proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish proton-proton connectivity pathways.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is essential for assigning carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is critical for determining the relative stereochemistry of the molecule.

The analysis of Mosher esters of derivatives of gabosines using ¹H NMR has also been employed to establish the absolute configuration of these molecules. acs.org

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Chemical environment and neighboring protons. |

| ¹³C NMR | Carbon skeleton framework. |

| COSY | Proton-proton coupling correlations. |

| HSQC | Direct carbon-proton correlations. |

| HMBC | Long-range carbon-proton correlations. |

| NOESY | Through-space proton-proton correlations for stereochemical assignment. |

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is a critical step in the characterization of a new natural product like this compound, as it provides the fundamental chemical formula upon which further structural elucidation is built. For instance, HRMS data has been instrumental in the characterization of various depsides that incorporate structural features similar to gabosines.

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the following functional groups:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.

C=O stretching: A strong, sharp band around 1650-1700 cm⁻¹, corresponding to the ketone functional group in the cyclohexenone ring.

C=C stretching: A band in the region of 1600-1680 cm⁻¹, indicating the carbon-carbon double bond in the ring.

C-O stretching: Bands in the fingerprint region (typically 1000-1300 cm⁻¹) corresponding to the carbon-oxygen single bonds of the hydroxyl groups.

For example, the IR spectrum of a synthetic intermediate of Gabosine H showed characteristic peaks at 3386 cm⁻¹ (O-H stretch) and 1641 cm⁻¹ (C=O stretch). researchgate.net

Since gabosines are chiral molecules, they exhibit optical activity, meaning they rotate the plane of polarized light. The direction and magnitude of this rotation are measured using a polarimeter and are reported as the specific rotation [α]D. This value is a characteristic physical property of a chiral compound and is crucial for distinguishing between enantiomers, which will have equal and opposite optical rotations.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the absolute configuration of the stereogenic centers. By comparing the experimentally measured ECD spectrum of a natural product with the theoretically calculated spectrum for a proposed structure, the absolute configuration can be confidently assigned. This method has been widely used in the structural elucidation of complex natural products. The optical rotation values for many natural products with an anhydrogabosine structural pattern have been reported. acs.org

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through a crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a detailed electron density map of the molecule can be generated, revealing the precise spatial arrangement of all the atoms.

While obtaining suitable crystals of natural products can be challenging, a successful X-ray crystallographic analysis provides unambiguous proof of the molecular structure and stereochemistry. The total synthesis of (−)-gabosine L confirmed its chemical structure and absolute configuration, which is often correlated with crystallographic data of related compounds or synthetic intermediates. rsc.org

Computational Approaches in Structural Elucidation (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool in the structural elucidation of complex natural products. While specific DFT studies focused exclusively on this compound are not extensively documented in publicly available literature, the application of these methods to analogous carbocyclic structures provides a robust framework for its stereochemical and structural analysis. DFT calculations are instrumental in predicting spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental to confirming the constitution and relative stereochemistry of intricate molecules like this compound.

The process typically involves the calculation of NMR shielding constants for a proposed structure, which are then linearly scaled to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are subsequently compared with experimental data. A strong correlation between the calculated and observed chemical shifts provides significant support for the proposed structure. Various functionals, such as B3LYP, and basis sets, like cc-pVDZ, are commonly employed for these calculations, with the choice of method often depending on the specific structural features of the molecule under investigation.

For a molecule with multiple stereocenters like this compound, DFT calculations can be used to differentiate between possible diastereomers. By computing the NMR spectra for all potential stereoisomers, a direct comparison with the experimental data can unequivocally identify the correct relative configuration. This approach is particularly valuable when crystallographic data is unavailable. The accuracy of these predictions can be further enhanced by considering conformational flexibility and solvent effects during the calculations.

The table below illustrates a hypothetical comparison of DFT-calculated and experimental ¹³C NMR chemical shifts for a proposed structure of this compound, demonstrating the utility of this method in structural verification.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C1 | 208.5 | 207.9 | 0.6 |

| C2 | 75.2 | 75.8 | -0.6 |

| C3 | 72.1 | 72.5 | -0.4 |

| C4 | 78.9 | 78.3 | 0.6 |

| C5 | 55.4 | 55.9 | -0.5 |

| C6 | 45.8 | 46.2 | -0.4 |

| C7 | 21.3 | 21.9 | -0.6 |

Note: The data in this table is illustrative and intended to demonstrate the application of DFT in structural elucidation. Actual computational data for this compound may vary.

Comparative Structural Analysis with Related Carbocyclic Natural Products

This compound belongs to the broader class of carbocyclic natural products, which are characterized by a carbocyclic ring in place of the furanose or pyranose ring found in traditional carbohydrates and nucleosides. A comparative structural analysis of this compound with other well-known carbocyclic compounds, such as Aristeromycin and Neplanocin A, reveals both common structural motifs and key differences that likely contribute to their distinct biological activities.

The stereochemistry of the hydroxyl groups on the carbocyclic ring is another crucial aspect for comparison. The relative and absolute configuration of these stereocenters dictates the spatial arrangement of the molecule and is critical for biological recognition. While this compound is a polyhydroxylated cyclohexanone, Aristeromycin and Neplanocin A possess hydroxyl groups on their five-membered rings that mimic the ribofuranose moiety of natural nucleosides.

The table below provides a comparative overview of the key structural features of this compound, Aristeromycin, and Neplanocin A.

| Feature | This compound | Aristeromycin | Neplanocin A |

| Carbocyclic Core | Cyclohexanone | Cyclopentane | Cyclopentene |

| Ring Size | 6-membered | 5-membered | 5-membered |

| Functional Group | Ketone, multiple hydroxyls | Multiple hydroxyls, adenine base | Multiple hydroxyls, adenine base, double bond |

| Structural Analogy | Carbasugar | Carbocyclic nucleoside | Carbocyclic nucleoside |

This comparative analysis highlights the structural diversity within the carbocyclic natural product family. While they share the common feature of a carbocyclic scaffold, variations in ring size, functional groups, and stereochemistry lead to a wide array of molecular architectures with distinct physicochemical properties and biological functions.

Mechanistic Investigations of Gabosine a Biological Activities

Spectrum of Biological Activities Associated with Gabosines

The gabosine family of secondary metabolites exhibits a broad range of biological activities, positioning them as compounds of significant interest for further research and potential therapeutic development. wikipedia.orgumn.edu The core activities associated with these carbasugars include enzyme inhibition, anticancer properties, and DNA-binding capabilities. wikipedia.org

Detailed research findings have highlighted the following activities:

Enzyme Inhibition: Gabosines have been identified as inhibitors of various enzymes. For instance, gabosine J is known to inhibit α-mannosidase, while its derivatives, gabosinol J-α and gabosinol J-β, have shown inhibitory effects on β-galactosidase and β-glucosidase, respectively. wikipedia.org Furthermore, synthetic analogues of gabosines have been investigated for their potent inhibition of Glutathione S-Transferase (GST), an enzyme implicated in drug resistance in cancer. nih.gov

Anticancer Activity: The cytotoxic potential of compounds related to the gabosine family has been evaluated. For example, pericosine A, which shares structural similarities with gabosines, has demonstrated moderate cytotoxicity against several tumor cell lines, including p388, L1210, and HL-60. wikipedia.org This suggests that the carbasugar scaffold of gabosines may be a valuable template for the development of novel anticancer agents.

DNA-Binding Properties: Certain members of the gabosine family, specifically gabosines L, N, and O, have been identified as possessing DNA-binding properties. nih.gov This interaction with genetic material suggests potential mechanisms of action that could be exploited for therapeutic purposes, although the precise nature of this binding and its biological consequences require further elucidation.

While Gabosine A is a member of this family, much of the specific biological data has been generated from studies on other gabosine analogues. The collective evidence, however, underscores the therapeutic potential inherent in the gabosine structural framework.

Specific Enzyme Inhibition Studies and Molecular Mechanisms

The following sections detail the current understanding of the inhibitory effects of gabosines on specific enzymes.

Based on available scientific literature, there is currently no specific research detailing the inhibition of the enzyme Glyoxalase I by this compound or other members of the gabosine family. The glyoxalase system, with Glyoxalase I as a key enzyme, is crucial for the detoxification of methylglyoxal, a cytotoxic byproduct of metabolism. sanfordguide.com While inhibitors of Glyoxalase I are being investigated as potential therapeutics, particularly in cancer, the interaction of gabosines with this enzyme has not been reported. mdpi.commdpi.com

There is no readily available scientific information regarding the inhibition of α-glucosidase by this compound or its analogues. α-Glucosidase inhibitors are a class of drugs that delay the absorption of carbohydrates from the small intestine and are used in the management of type 2 diabetes. wikipedia.orgnih.govnih.gov Although numerous natural and synthetic compounds have been screened for α-glucosidase inhibitory activity, studies specifically investigating gabosines for this property have not been found in the current body of literature. scielo.br

Research into synthetic analogues of gabosines has revealed their potential as inhibitors of Glutathione S-Transferase (GST), a family of enzymes that plays a critical role in cellular detoxification and is often implicated in the development of drug resistance in cancer. nih.gov

A study focused on a new class of human GST inhibitors identified a gabosine analogue, 4-O-decyl-gabosine D, as a potent inhibitor of the GSTM1 isoenzyme. nih.gov This inhibition was shown to be essential for overcoming cisplatin resistance in A549 lung cancer cells. nih.gov The findings suggest that the gabosine moiety can effectively target the glutathione binding site of GSTs. nih.gov While the precise IC50 value for 4-O-decyl-gabosine D against GSTM1 was not explicitly stated in the referenced abstract, the study highlights its significant synergistic effect when combined with cisplatin. nih.gov

Table 1: Inhibition of Glutathione S-Transferase (GST) by a Gabosine Analogue

| Compound | Target Enzyme | Biological Effect |

| 4-O-decyl-gabosine D | GSTM1 | Overcomes cisplatin resistance in A549 lung cancer cells |

Data synthesized from available research on gabosine analogues.

Investigations into the enzyme inhibitory profile of the gabosine family have demonstrated activity against several glycosidases. A preliminary study on the biological activity of (–)-gabosine J and its synthetic derivatives, gabosinol J-α and gabosinol J-β, has provided initial data on their glycosidase inhibition. wikipedia.org

Specifically, (–)-gabosine J was found to be an inhibitor of α-mannosidase. wikipedia.org The reduced forms, gabosinol J-α and gabosinol J-β, exhibited inhibitory activity against β-galactosidase and β-glucosidase, respectively. wikipedia.org

DNA Binding Interactions and Underlying Molecular Mechanisms

This compound belongs to the gabosine family of natural products, a class of carbasugars that have garnered scientific interest due to their diverse biological activities, including their potential as anticancer and enzyme-inhibiting agents. nih.govnih.gov A significant aspect of their biological profile is their reported ability to interact with DNA. nih.gov While the broader family of gabosines is recognized for its DNA-binding properties, detailed molecular-level investigations into the specific interactions of this compound with DNA are still an emerging area of research. nih.govnih.gov

The fundamental structural characteristics of this compound, featuring a polyhydroxylated cyclohexanone (B45756) core, are thought to be crucial for its biological functions. researchgate.net The spatial arrangement of its hydroxyl and ketone functional groups likely facilitates non-covalent interactions with the DNA double helix. The precise nature of these interactions, whether through intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone, has not yet been fully elucidated for this compound itself.

The potential for this compound and its analogues to serve as scaffolds for the development of new DNA-targeting therapeutic agents underscores the importance of further research in this area. A thorough understanding of the structure-activity relationships that govern the DNA binding of this compound would be invaluable. Future studies focusing on the synthesis of this compound analogues with systematic modifications to the cyclohexanone ring and its substituents could provide critical insights into the key structural features required for potent and selective DNA interaction.

Elucidation of Cellular Pathway Modulation by this compound and its Analogues

The role of carbohydrates and their structural mimics, such as carbasugars, in a multitude of cellular signaling pathways is well-established. nih.govnih.gov As a member of the carbasugar class, this compound is of significant interest for its potential to modulate these intricate cellular processes. nih.gov However, the specific cellular signaling pathways that are directly influenced by this compound and its analogues remain a subject for future detailed investigation.

The biological activities attributed to this compound, such as its potential anticancer properties, strongly suggest an interaction with key cellular pathways that regulate cell proliferation, survival, and apoptosis. nih.govnih.gov Compounds that interact with DNA, as is proposed for the gabosine family, often trigger cellular responses mediated by pathways involved in DNA damage sensing and repair, cell cycle checkpoints, and programmed cell death. It is plausible that this compound's mode of action involves the activation or inhibition of such pathways, leading to its observed biological effects.

Despite the recognized potential, the scientific literature to date has not extensively detailed the specific signaling cascades modulated by this compound. Elucidating these mechanisms is a critical step in understanding its full therapeutic potential. Future research endeavors will likely focus on global cellular profiling techniques, such as transcriptomics and proteomics, to identify the genes and proteins whose expression or activity is altered in the presence of this compound. Such studies would provide a comprehensive overview of the affected cellular networks and could pinpoint key signaling nodes, such as protein kinases or transcription factors, that are direct or indirect targets of this compound.

Furthermore, the study of this compound analogues could provide valuable insights into the structure-activity relationships governing pathway modulation. By comparing the effects of different analogues on various cell lines, researchers can identify the structural motifs responsible for specific cellular responses. This knowledge would be instrumental in the rational design of more potent and selective modulators of cellular pathways for therapeutic applications.

Chemical Synthesis Approaches for Gabosine a

Early Synthetic Efforts Towards the Gabosine Core Structure

Initial approaches to the synthesis of the gabosine core structure laid the groundwork for the more refined total syntheses that would follow. These early efforts were primarily focused on establishing reliable methods for the construction of the functionalized cyclohexenone skeleton. Key challenges included the stereocontrolled introduction of multiple hydroxyl groups and the installation of the characteristic side chain. Many of these foundational studies utilized readily available starting materials and explored various cyclization strategies to form the six-membered ring. While not always culminating in the total synthesis of a specific gabosine, these early investigations were crucial in identifying effective synthetic pathways and overcoming significant hurdles in carbocyclic sugar mimic synthesis.

Total Synthesis Strategies for Gabosine A and Related Analogues

The pursuit of the total synthesis of this compound and its related compounds has led to the development of a diverse array of elegant and efficient strategies. These approaches can be broadly categorized based on the key methodologies employed for the construction of the carbocyclic core and the origin of chirality.

A prominent and highly successful strategy for the asymmetric synthesis of this compound and its congeners involves the use of the chiral pool. This approach leverages the inherent chirality of readily available and inexpensive natural products to establish the stereochemistry of the target molecule.

Key starting materials from the chiral pool that have been successfully employed in the synthesis of gabosines are summarized in the table below.

| Chiral Starting Material | Key Transformations | Target Gabosines/Analogues |

| D-glucose | Intramolecular aldol cyclization of a derived diketone. rsc.org | This compound, D, and E rsc.org |

| δ-d-gluconolactone | Intramolecular aldol-cyclization of a diketone derivative. nih.gov | Gabosines P, Q, E, G, I, K, and others nih.gov |

| D-mannitol | Desymmetrization and ring-closing metathesis. | Gabosine J and its derivatives |

| Tartaric acid | Desymmetrization and ring-closing metathesis. researchgate.net | Gabosine H researchgate.net |

| D-ribose | Catalytic Nozaki-Hiyama-Kishi (NHK) conditions and ring-closing metathesis. | Carba-β-l-lyxofuranose and carba-β-l-arabinofuranose |

Syntheses commencing from these chiral precursors typically involve a series of transformations to elaborate the carbon skeleton and introduce the necessary functional groups before a key cyclization step to form the carbocyclic ring. For instance, the synthesis of Gabosines A, D, and E has been achieved from D-glucose, where the key step is an intramolecular aldol cyclization of a diketone derived from the sugar. rsc.org Similarly, δ-d-gluconolactone has served as a versatile starting material for a diversity-oriented approach to a range of gabosines, also utilizing an intramolecular aldol cyclization as a pivotal transformation. nih.gov

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic structures, and its application has been extended to the synthesis of the gabosine core. wikipedia.orgnih.gov This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, facilitates the intramolecular cyclization of a diene precursor to afford a cyclohexene (B86901) ring, which can then be further functionalized to yield the desired gabosine. wikipedia.org

A notable example is the total synthesis of Gabosine H from tartaric acid, where RCM of a diene intermediate was a key step in the formation of the cyclohexenone ring. researchgate.net The strategic placement of the two terminal alkene functionalities in the acyclic precursor allows for an efficient cyclization, establishing the core structure with the desired substitution pattern. The versatility of RCM allows for its application in the synthesis of a variety of ring sizes and its compatibility with a wide range of functional groups makes it a valuable strategy in natural product synthesis. wikipedia.orgresearchgate.net

The intramolecular aldol reaction is a cornerstone in the synthesis of many gabosines, providing a direct and efficient method for the construction of the functionalized cyclohexenone core. chemistrysteps.comyoutube.com This strategy involves the base- or acid-catalyzed cyclization of a linear precursor containing two carbonyl functionalities, typically a diketone or a keto-aldehyde.

A significant advancement in this area is the development of a divergent strategy that allows for the selective formation of different gabosine intermediates through a switchable two-way aldol cyclization. rsc.orgnih.gov By carefully selecting the reaction promoters, the regioselectivity of the cyclization of a flexible precursor can be controlled to produce two different cyclohexenone products. rsc.orgnih.gov These intermediates can then be elaborated to access a wide variety of gabosines, including this compound, B, L, N, and O. rsc.orgnih.gov This approach highlights the power of controlling reaction pathways to achieve synthetic diversity from a common precursor.

The table below summarizes the key aspects of this tunable aldol cyclization strategy.

| Promoter | Cyclization Mode | Resulting Intermediate | Synthesized Gabosines |

| Promoter A | Mode A | Cyclohexenone 3 | Eight natural carbasugars |

| Promoter B | Mode B | Cyclohexenone 10 | Gabosine L (first synthesis), this compound, B, N, O |

The Horner-Wadsworth-Emmons (HWE) olefination is a widely used and reliable method for the formation of carbon-carbon double bonds, particularly α,β-unsaturated esters, with high E-selectivity. wikipedia.orgdntb.gov.ua This reaction has been ingeniously applied in the synthesis of gabosines, often in an intramolecular fashion to construct the cyclohexenone ring.

A concise synthesis of Gabosine I and Gabosine G from δ-d-gluconolactone demonstrates the utility of this approach. nih.govresearchgate.net A key step in this synthesis is a one-pot sequence involving a tetrapropylammonium perruthenate (TPAP) oxidation of a primary alcohol to an aldehyde, followed by a potassium carbonate-mediated intramolecular HWE olefination. nih.gov This efficient cascade reaction directly furnishes the cyclohexenone core of Gabosine I. Subsequent regioselective acetylation of the primary alcohol of Gabosine I provides Gabosine G. nih.gov The HWE reaction's reliability and stereoselectivity make it a valuable tool in the synthetic chemist's arsenal for the construction of complex natural products. orgsyn.orgresearchgate.net

A novel and efficient strategy for the synthesis of the carbasugar core, including that of gabosines, involves an intramolecular tandem seleno-Michael/aldol reaction. rsc.orguj.edu.plmdpi.comresearchgate.netnih.gov This one-pot process begins with the Michael addition of a selenium nucleophile to an α,β-unsaturated ester, which is then followed by an intramolecular aldol cyclization to form the carbocyclic ring. mdpi.com

This methodology has been successfully applied to the synthesis of protected Gabosine E, starting from D-lyxose. uj.edu.pl A key precursor, an oxo-α,β-unsaturated ester, is subjected to the tandem reaction conditions, leading to the formation of a 6-hydroxyshikimic ester derivative. uj.edu.plnih.gov This intermediate, containing the core gabosine framework, can then be further transformed into the target molecule. uj.edu.pl This strategy offers a concise route to carbasugars from readily available carbohydrate starting materials. rsc.orgmdpi.comresearchgate.net

Chemoenzymatic Synthesis of this compound and Stereoisomers

The chemoenzymatic approach to synthesizing this compound and its stereoisomers leverages the high stereoselectivity of enzymes to create chiral building blocks from simple achiral starting materials. This strategy combines enzymatic reactions with traditional organic chemistry methods to achieve efficient and enantiomerically pure syntheses.

Biotransformation of Aromatic Precursors (e.g., toluene, iodobenzene-derived diol)

A key strategy in the chemoenzymatic synthesis of gabosines involves the biotransformation of monosubstituted benzenes into chiral diols. nih.gov These diols serve as valuable synthons for enantioselective synthesis. nih.gov

One of the earliest and most successful applications of this method for this compound synthesis involved the use of an iodobenzene-derived diol. nih.gov The synthesis, reported by Banwell and co-workers in 2001, utilized the enzyme toluene dioxygenase (TDO). This enzyme mediated the dihydroxylation of iodobenzene to produce an enantiopure cis-1,2-dihydrocatechol. rsc.org This chiral intermediate was then converted through a six-step, stereo-controlled chemical sequence into (−)-Gabosine A. rsc.org The methyl group characteristic of this compound was introduced in one of the final steps of this synthesis. nih.gov

While toluene would be the most direct precursor as it already contains the necessary methyl group, early attempts to use it for this compound synthesis were unsuccessful. nih.gov However, later research successfully demonstrated the synthesis of this compound from toluene. nih.gov This was achieved by utilizing the toluene-derived metabolite, (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol, transferring its chirality through subsequent chemical transformations to yield the target molecule. nih.govnih.gov

The following table summarizes the key aromatic precursors used in the chemoenzymatic synthesis of this compound.

| Precursor | Biotransformation Enzyme | Key Chiral Intermediate | Reference |

| Iodobenzene | Toluene Dioxygenase (TDO) | cis-1,2-dihydrocatechol 3 | rsc.org |

| Toluene | Toluene Dioxygenase (TDO) | (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol | nih.govnih.gov |

Enzymatic Introduction of Chirality and Functionalization

The introduction of chirality is the cornerstone of the chemoenzymatic approach, and it is accomplished at the very beginning of the synthetic sequence. nih.gov Enzymes, particularly dioxygenases, are employed to perform highly enantioselective hydroxylations on aromatic rings. rsc.org

In the synthesis of this compound from iodobenzene, toluene dioxygenase (TDO) catalyzes the addition of two hydroxyl groups to the aromatic ring in a specific stereochemical orientation, creating a chiral cis-diol. rsc.org This single enzymatic step establishes the absolute stereochemistry that is preserved and transferred through all subsequent chemical modifications, ultimately defining the stereochemistry of the final this compound molecule.

Similarly, the biotransformation of toluene produces (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol, a chiral metabolite where the stereocenters are set by the enzyme. nih.govnih.gov Further chemical functionalization, such as osmylation of the diene, can introduce additional functionality and chirality. nih.gov For instance, the osmilation of the toluene diol acetonide is a technique used to further functionalize the diene system, leading to key intermediates for gabosine synthesis. nih.gov

The power of this method lies in the enzyme's ability to create complex chiral structures from simple, achiral precursors with high fidelity, a task that is often challenging and requires multiple steps using purely chemical methods. pharmasalmanac.com

Development of Divergent and Diversity-Oriented Synthetic Methodologies for Gabosines

Given the structural variety and promising biological activities of the gabosine family, synthetic strategies that allow for the creation of multiple analogues from a common intermediate are highly valuable. rsc.org Divergent and diversity-oriented synthesis (DOS) have emerged as powerful approaches to address this challenge. nih.govwikipedia.org DOS aims to generate libraries of structurally diverse compounds, which is ideal for exploring the chemical space of gabosines and their analogues. cam.ac.uk

A notable divergent strategy for synthesizing various gabosines, including this compound, is based on a tunable regioselective aldol cyclization. rsc.org This approach utilizes a flexible precursor that can undergo cyclization in two different ways (Modes A and B), controlled by the choice of a promoter. This switchable, two-way cyclization generates two distinct cyclohexanone (B45756) intermediates. rsc.org These versatile intermediates can then be converted into a wide range of C7 carbasugars. For example, one of the intermediates has been used for the synthesis of (−)-Gabosine A, (−)-Gabosine B, and (−)-Gabosine N, among others. rsc.org

Another diversity-oriented approach utilizes a key polyoxygenated intermediate derived from δ-d-gluconolactone. nih.gov Through controlled deprotection and manipulation of different protecting groups, this intermediate can be transformed into various structurally different carbasugars. This methodology has been successfully applied to the synthesis of several gabosines, such as (+)-gabosine E, (-)-gabosine G, and (-)-gabosine K, showcasing the efficiency of a divergent pathway in accessing a wide range of natural products. nih.gov

These methodologies represent a shift from target-oriented synthesis to a more function-oriented approach, enabling the efficient production of a library of related compounds for biological screening and structure-activity relationship studies. cam.ac.uk

The table below outlines key features of divergent synthetic strategies for gabosines.

| Strategy | Key Reaction / Precursor | Synthesized Gabosines | Reference |

| Tunable Aldol Cyclization | Flexible diketone precursor 2 | (−)-Gabosine A, (−)-Gabosine B, (−)-Gabosine N, (−)-Gabosine O, (−)-Gabosine L | rsc.org |

| Tunable Deprotection | Polyoxygenated intermediate from δ-d-gluconolactone | (+)-Gabosine E, (-)-Gabosine G, (-)-Gabosine I, (-)-Gabosine K | nih.gov |

Research on Gabosine a Derivatives and Non Natural Analogues

Rational Design Principles for Gabosine A Analogues

The rational design of this compound analogues is guided by the objective of creating molecules with enhanced or specific biological activities. This process often involves analyzing the structural features of this compound and its known active derivatives to predict how modifications might impact their interactions with biological targets. Informatics-assisted approaches, such as Quantitative Structure-Activity Relationship (QSAR) profiling, play a crucial role in this endeavor acs.orgthegoodscentscompany.com. By correlating structural descriptors with observed biological activities, researchers can gain insights into the key molecular features that contribute to potency and selectivity acs.orgdntb.gov.uabindingdb.org. This understanding informs the design of new analogues with targeted modifications. The introduction of substituents capable of forming specific interactions with binding sites of a receptor is a key principle in designing more active structures acs.orgthegoodscentscompany.com. Rational design, in general, involves creating new molecules with desired functionality based on predicting how structural changes affect behavior through physical models dp.tech. This can involve making calculated variations on a known structure dp.tech. The analysis of structure-activity relationships in 3D can help interpret how changes in a ligand's structure affect its binding to a receptor and thus its biological properties researchgate.net.

Synthetic Methodologies and Characterization of Novel Gabosine Derivatives

The synthesis of this compound derivatives and non-natural analogues employs a variety of methodologies, ranging from isolation from natural sources to sophisticated chemical synthesis routes. Marine-derived fungi, such as Epicoccum sp. GST-5, have been identified as sources of gabosine and chlorogentisyl alcohol derivatives, leading to the isolation of numerous new compounds acs.orgthegoodscentscompany.com.

Chemical synthesis provides a versatile platform for generating a diverse library of analogues with specific structural modifications. Approaches to synthesizing gabosines and related derivatives have been developed over the years. For instance, the synthesis of (-)-gabosine A has been reported using a sequence of reactions including protection with TBDPSCl, oxidation with OsO4, acetonide formation, Swern oxidation, a Grignard reaction, and final deprotection. Another approach to synthesizing (-)-gabosine A and its epimer (+)-4-epi-gabosine A utilized Pd(0) catalyzed Stille coupling as a key step. The synthesis of (+)-4-epi-gabosine E and (-)-gabosine E has been accomplished using DMAP catalyzed Morita-Baylis-Hillman reaction. Enantioselective synthesis of new non-natural gabosines has also been achieved, often starting from chiral building blocks derived from biotransformation products. This chemoenzymatic approach allows for the introduction of specific chirality into the molecule.

Characterization of the synthesized novel gabosine derivatives and analogues is crucial to confirm their structures and purity. Common spectroscopic techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H NMR and ¹³C NMR. Other techniques like Infrared (IR) spectroscopy and mass spectrometry are also routinely used. For crystalline compounds, X-ray diffraction can provide definitive structural information. Physical properties like melting point and specific rotation are also measured for characterization.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions and Conformational Effects

Structure-Activity Relationship (SAR) studies are fundamental to understanding how structural variations in this compound analogues influence their biological activities. These studies aim to identify the specific parts of the molecule responsible for a target biological effect bindingdb.org. By systematically modifying the chemical structure and testing the biological effects, medicinal chemists can refine compounds to enhance desired activities or reduce undesirable ones bindingdb.org.

In the context of EcGUS inhibition, SAR profiling of gabosine and chlorogentisyl alcohol derivatives has revealed key insights. Compounds possessing a chlorogentisyl alcohol moiety, such as compound 17 and compound 1 isolated from Epicoccum sp. GST-5, demonstrated potent inhibitory activity against E. coli β-glucuronidase (EcGUS) acs.orgthegoodscentscompany.com. QSAR analysis indicated that the introduction of substituents capable of forming polar interactions with the enzyme's binding sites leads to more active structures acs.orgthegoodscentscompany.com. This suggests that specific functional groups and their ability to engage in interactions like hydrogen bonding or dipole-dipole interactions are critical for potent EcGUS inhibition. SAR studies are essential for understanding the molecular determinants of inhibitory effects.

The conformational flexibility of gabosine analogues can also play a significant role in their interaction with biological targets. While the provided search results highlight the importance of specific moieties and polar interactions, further detailed SAR studies could delve into the conformational preferences of these molecules and how they fit into the binding pockets of target enzymes, such as EcGUS.

The inhibitory activities of some isolated compounds against E. coli β-glucuronidase (EcGUS) provide valuable data for SAR analysis. The following table summarizes some of these findings:

| Compound | IC₅₀ (µM) |

| Compound 17 | 0.24 ± 0.02 |

| Compound 1 | 0.74 ± 0.03 |

| DSL (Standard) | 56.74 ± 4.01 |

Data extracted from search results acs.orgthegoodscentscompany.com. DSL: d-saccharic acid 1,4-lactone.

This data clearly shows that compounds 17 and 1 exhibit significantly higher potency as EcGUS inhibitors compared to the standard inhibitor DSL.

Development of Hybrid Skeletons and Chimeric Structures (e.g., Gabosine-Chlorogentisyl Alcohol Hybrids)

Research into this compound derivatives has extended to the development of hybrid skeletons and chimeric structures, combining the gabosine core with other pharmacologically relevant units. A notable example is the creation of hybrids between gabosine and chlorogentisyl alcohol units. Studies on marine-derived fungi have led to the isolation of compounds featuring unusual hybrid skeletons composed of both gabosine and chlorogentisyl alcohol moieties acs.orgthegoodscentscompany.com.

These hybrid structures include compounds with one or two gabosine units linked with one or two chlorogentisyl alcohol units, sometimes forming novel three-membered spiral ring skeletons acs.orgthegoodscentscompany.com. Additionally, new gabosine-derived skeletons with complex condensed ring systems have been reported acs.orgthegoodscentscompany.com. The rationale behind developing such hybrids is to potentially combine the desirable properties of each component or to create entirely new pharmacological profiles. These chimeric molecules represent a strategy to explore novel chemical space and identify compounds with enhanced or altered biological activities compared to the parent structures. The synthesis and characterization of these complex hybrid structures require advanced synthetic methodologies and analytical techniques.

Advanced Research Directions and Future Perspectives in Gabosine a Chemistry

Integrated Omics Approaches in Gabosine A Research (e.g., metabolomics, transcriptomics for comparative mechanistic insights)

The integration of "omics" technologies, such as metabolomics and transcriptomics, offers a powerful approach to elucidate the intricate molecular mechanisms underlying the biosynthesis and biological activities of this compound. While specific multi-omics studies on this compound are not yet prevalent in published literature, the application of these techniques to other secondary metabolites produced by Streptomyces provides a clear roadmap for future investigations. nih.govnih.govnih.gov

Metabolomics can be employed to generate a comprehensive profile of the metabolites produced by the this compound-producing Streptomyces strain under various culture conditions. This approach can help in identifying not only this compound but also other related gabosines and precursor molecules. nih.govnih.gov By comparing the metabolomes of wild-type and genetically modified strains, researchers can gain insights into the biosynthetic pathway and identify potential bottlenecks in production.

Transcriptomics , on the other hand, allows for the analysis of gene expression patterns associated with this compound biosynthesis. By comparing the transcriptomes of high- and low-producing strains, or strains grown under inducing versus non-inducing conditions, it is possible to identify the genes and regulatory elements involved in the production of this compound. oaepublish.combeilstein-journals.orgnih.gov

The true power of these approaches lies in their integration. By correlating transcriptomic and metabolomic data, a more complete picture of the regulatory networks governing this compound biosynthesis can be constructed. This integrated analysis can reveal how changes in gene expression directly impact the metabolic flux towards this compound production, offering a more holistic understanding of its biosynthesis. mit.edu

| Omics Technique | Potential Application in this compound Research | Expected Insights |

| Metabolomics | Profiling of secondary metabolites in this compound-producing Streptomyces strains. | Identification of novel gabosine analogs, pathway intermediates, and metabolic bottlenecks. |

| Transcriptomics | Comparative analysis of gene expression in high vs. low this compound-producing strains. | Discovery of biosynthetic genes, regulatory elements, and transcriptional control mechanisms. |

| Integrated Omics | Correlation of gene expression data with metabolite profiles. | Elucidation of the complete biosynthetic pathway and its regulation, providing targets for metabolic engineering. |

Computational Chemistry and Molecular Modeling in Understanding this compound Interactions with Biological Receptors

Computational chemistry and molecular modeling are indispensable tools for predicting and understanding the interactions between small molecules like this compound and their biological targets at an atomic level. mit.edu These in silico methods can significantly accelerate the process of drug discovery and development by providing insights that are often difficult to obtain through experimental methods alone. researchgate.netmdpi.comchemistryworld.com

Molecular docking simulations can be used to predict the binding orientation and affinity of this compound to the active site of potential protein targets. This technique is particularly useful for screening large libraries of virtual compounds against a known target structure to identify potential inhibitors. For instance, molecular docking has been used to study the interaction of Gabosine P with α-glucosidase, revealing key hydrogen bonding and hydrophobic interactions. researchgate.net Similar approaches could be applied to this compound to explore its binding to a range of potential receptors.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions over time. nih.govnih.govnih.gov By simulating the movements of atoms in the complex, MD can reveal conformational changes that occur upon binding and provide a more accurate estimation of binding free energies. This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs of this compound.

| Computational Method | Application in this compound Research | Potential Outcomes |

| Molecular Docking | Predicting the binding mode of this compound to potential biological targets. | Identification of key amino acid residues involved in binding and initial estimation of binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the this compound-receptor complex. | Understanding conformational changes upon binding, detailed analysis of interaction energies, and prediction of binding stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of this compound analogs with their biological activity. | Guiding the design of new derivatives with improved potency and selectivity. mdpi.com |

Bioengineering Strategies for Optimized Production of this compound and Related Metabolites

The natural production of this compound in Streptomyces species is often low, which hampers its further investigation and potential therapeutic application. Bioengineering strategies, including metabolic engineering and synthetic biology, offer promising solutions to enhance the production of this compound and its derivatives. semanticscholar.orgnih.gov

Metabolic engineering of the native Streptomyces producer can significantly improve yields. This can be achieved by overexpressing key biosynthetic genes, deleting genes of competing pathways, and optimizing the supply of precursor molecules. korea.ac.krnih.gov Metabolic flux analysis (MFA) can be a valuable tool to identify metabolic bottlenecks and guide rational engineering efforts. nih.govwikipedia.orgrsc.orgdocumentsdelivered.comnih.gov

Synthetic biology approaches, such as the use of CRISPR-Cas9 technology, have revolutionized genome editing in Streptomyces. nih.govsemanticscholar.orgnih.govfrontiersin.org This powerful tool allows for precise and efficient genetic modifications, including gene knockouts, knock-ins, and transcriptional regulation, to rewire the cellular metabolism for enhanced this compound production. nih.govsemanticscholar.orgkorea.ac.krnih.gov

Heterologous expression of the this compound biosynthetic gene cluster in a more genetically tractable and faster-growing host, such as Escherichia coli, is another attractive strategy. nih.govnih.govfrontiersin.orgmdpi.comsemanticscholar.org This approach can decouple the production of this compound from the complex regulatory networks of its native producer, potentially leading to higher and more consistent yields. nih.govnih.govmdpi.com

| Bioengineering Strategy | Description | Potential for this compound Production |

| Metabolic Engineering | Rational modification of metabolic pathways in the native Streptomyces host. | Increased precursor supply, elimination of competing pathways, and enhanced expression of biosynthetic genes. |

| CRISPR-Cas9 Genome Editing | Precise and efficient genetic manipulation of the Streptomyces genome. | Targeted gene knockouts, promoter engineering, and activation of silent gene clusters. nih.govnih.govfrontiersin.org |

| Heterologous Production | Transfer and expression of the this compound biosynthetic gene cluster in a surrogate host like E. coli. | Higher yields, simplified fermentation and purification processes, and circumvention of native regulatory controls. nih.govnih.govmdpi.com |

Exploration of Novel Biologically Relevant Molecular Targets for this compound

Gabosines have been reported to exhibit a range of biological activities, including anticancer, enzyme inhibition, and DNA-binding properties. researchgate.netnih.govresearchgate.net However, the specific molecular targets of this compound remain largely unexplored. Identifying these targets is crucial for understanding its mechanism of action and for its potential development as a therapeutic agent.

One promising area of investigation is the inhibition of glycosidases. For example, (-)-gabosine J has been shown to inhibit α-mannosidase, while its derivatives exhibit inhibitory activity against β-galactosidase and β-glucosidase. researchgate.net Given the structural similarity, it is plausible that this compound may also target specific glycosidases involved in various cellular processes.

The reported DNA-binding properties of some gabosines also warrant further investigation for this compound. researchgate.net Understanding how this compound interacts with DNA could reveal novel mechanisms of anticancer or antimicrobial activity. nih.govmdpi.comresearchgate.net Techniques such as spectroscopic titrations and circular dichroism could be employed to study these interactions. mdpi.com

Furthermore, some natural products with anticancer activity have been found to target the glyoxalase system, with glyoxalase I being a key enzyme in tumor cell metabolism. nih.govnih.govmdpi.com Investigating whether this compound can inhibit glyoxalase I could open up new possibilities for its application in cancer therapy.

| Potential Molecular Target Class | Rationale for Investigation | Examples of Specific Targets |

| Glycosidases | Other gabosines have shown inhibitory activity against these enzymes. researchgate.net | α-Mannosidase, β-Glucosidase, β-Galactosidase researchgate.net |

| DNA | DNA-binding has been observed for other members of the gabosine family. researchgate.net | Specific DNA sequences or structures. |

| Glyoxalase I | A known target for other anticancer natural products. nih.govnih.govmdpi.com | Human glyoxalase I nih.gov |

| Other Enzymes | Broad-spectrum bioactivity suggests multiple potential targets. | Kinases, Proteases, Topoisomerases |

Q & A

Q. What are the established synthetic routes for Gabosine A, and how do reaction conditions influence stereochemical outcomes?

this compound is synthesized via stereoselective methods, such as Sharpless asymmetric dihydroxylation and regioselective protection/deprotection steps. For example, Scheme 23 outlines a multi-step synthesis starting from D-glucose derivatives, using reagents like TBDPSCl for protection and OsO₄/NMO for dihydroxylation . Key variables include solvent polarity, catalyst choice, and temperature, which affect stereochemical control. Researchers should validate intermediates using HPLC or chiral column chromatography to confirm enantiomeric purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

High-resolution NMR (¹H, ¹³C, and 2D-COSY) and X-ray crystallography are critical for structural elucidation. Purity is assessed via HPLC with UV/RI detection, while mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. For novel derivatives, elemental analysis and IR spectroscopy provide complementary data . Ensure sample preparation follows standardized protocols (e.g., anhydrous conditions for hygroscopic intermediates) to avoid artifacts .

Q. How can in vitro bioactivity assays for this compound be optimized to minimize false positives?

Use cell lines with validated sensitivity to this compound’s known targets (e.g., glycosidase enzymes). Include positive controls (e.g., deoxynojirimycin) and negative controls (solvent-only treatments). Dose-response curves should span 3–5 logarithmic concentrations, with triplicate measurements to assess reproducibility. Normalize data against housekeeping genes/proteins to account for cell viability variations .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on this compound’s mechanism of action across different biological models?

Contradictions may arise from off-target effects or model-specific metabolic pathways. Employ orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) and genetic knockdown models (CRISPR/Cas9) to isolate primary targets. Meta-analysis of existing datasets (e.g., ChEMBL, PubChem) can identify confounding variables, such as pH-dependent activity shifts . Cross-validate findings using isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can structure-activity relationship (SAR) studies of this compound derivatives be systematically designed to prioritize synthetic efforts?

Apply a scaffold-hopping approach, modifying hydroxyl groups and ring substituents while retaining the core cyclohexene oxide. Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes to glycosidase enzymes. Prioritize derivatives with calculated ΔG values < −8 kcal/mol. Validate top candidates via enzymatic inhibition assays (IC₅₀ determination) and ADMET predictions (e.g., SwissADME) .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential in metabolic disorders?

Rodent models (e.g., db/db mice for type 2 diabetes) are standard for assessing glucose homeostasis. Use pharmacokinetic profiling (plasma t½, Cmax) to determine dosing regimens. Include tissue-specific RNA-seq to identify off-target gene expression changes. For neurodegenerative applications, Caenorhabditis elegans models with Aβ overexpression can screen for glycosidase inhibition efficacy .

Q. How should researchers address discrepancies in this compound’s reported cytotoxicity across cancer cell lines?

Conduct comparative transcriptomics (RNA-seq) of sensitive vs. resistant cell lines to identify resistance markers (e.g., ABC transporters). Use flow cytometry to correlate cytotoxicity with cell-cycle arrest (e.g., G1/S phase ratios). Test combinatorial treatments with chemotherapeutics (e.g., doxorubicin) to assess synergy via Chou-Talalay analysis .

Methodological Considerations

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response data in enzymatic assays?

Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Report IC₅₀ values with 95% confidence intervals. For high-throughput screens, apply Z’-factor analysis to validate assay robustness (Z’ > 0.5 indicates suitability) .

Q. How can isotopic labeling (e.g., ¹³C) clarify this compound’s metabolic fate in mammalian systems?

Synthesize ¹³C-labeled this compound via microbial fermentation (e.g., Streptomyces strains) or chemoenzymatic methods. Track isotopic enrichment using LC-MS/MS with selected reaction monitoring (SRM). Compare metabolic flux in hepatocyte models vs. in vivo systems to identify tissue-specific catabolism .

Data Interpretation and Validation

Q. What criteria distinguish artifactual results from genuine bioactivity in high-content screening of this compound libraries?

Exclude compounds with pan-assay interference (PAINS) motifs (e.g., Michael acceptors). Confirm activity in orthogonal assays (e.g., fluorescence polarization vs. SPR). Use cheminformatic tools (e.g., DEREK) to flag structural alerts. Validate hit compounds with resynthesis and dose-response retesting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.